molecular formula C13H19BrClNO B1525691 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1220034-86-5

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride

Cat. No.: B1525691
CAS No.: 1220034-86-5
M. Wt: 320.65 g/mol
InChI Key: XBEZXVBDPJRKRZ-UHFFFAOYSA-N
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Description

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride is a chemical building block of significant interest in medicinal chemistry and neuroscience research. As part of the piperidine ether class, this compound serves as a key synthetic intermediate for the development of novel therapeutic agents . Piperidine-based structures are recognized as privileged scaffolds in drug discovery, often employed as bioisosteres for piperazine rings to optimize binding interactions and the pharmacokinetic profile of lead compounds . Research into closely related 4-oxypiperidine ethers has demonstrated their potential as multiple-targeting ligands, particularly as histamine H3 receptor (H3R) antagonists/inverse agonists with additional cholinesterase inhibitory activity . This dual mechanism is a promising strategy for investigating new treatments for complex neurodegenerative diseases, such as Alzheimer's disease, by simultaneously modulating histaminergic and cholinergic neurotransmitter systems to potentially improve cognitive function . The incorporation of a bromine atom on the benzyl ring provides a versatile handle for further structural elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to rapidly generate a diverse array of analogues for structure-activity relationship (SAR) studies . This compound is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

4-[(4-bromophenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-4,12,15H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEZXVBDPJRKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COCC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-86-5
Record name Piperidine, 4-[[(4-bromophenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Reduction of Piperidin-4-one to Piperidine Intermediate

One common approach begins with the reduction of piperidin-4-one to generate the piperidine intermediate. This step typically uses catalytic hydrogenation under mild conditions.

  • Example : Hydrogenation of 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine in methanol with triethylamine and a rhodium catalyst under hydrogen atmosphere (100 psi) at room temperature for 24 hours yields 4-(4-bromophenyl)piperidine in 98% yield.

Ether Formation via Nucleophilic Substitution

The key step involves reacting the piperidine intermediate with 4-bromobenzyl chloride to form the ether linkage.

  • Reaction conditions :
    • Solvents: Anhydrous dichloromethane or similar aprotic solvents.
    • Base: Sodium hydroxide or triethylamine to neutralize HCl byproduct.
    • Temperature: Controlled between 0 to 25°C.
    • Reaction time: 12 to 24 hours.
  • This step forms the 4-(((4-bromobenzyl)oxy)methyl)piperidine intermediate.

Formation of Hydrochloride Salt

The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt, improving water solubility and stability.

  • Typically performed by adding HCl gas or aqueous HCl to the reaction mixture or isolated intermediate.
  • The product is then isolated by filtration or crystallization.

Industrial Scale and Optimization

Industrial production focuses on maximizing yield and purity while ensuring process scalability.

  • Optimization parameters :
    • Reaction temperature and time.
    • Choice of solvent to balance solubility and reactivity.
    • Use of continuous flow chemistry to improve consistency and throughput.
  • Purification methods such as recrystallization and column chromatography are employed to achieve >95% purity.

Representative Data Table of Preparation Steps

Step Reaction Reagents & Conditions Yield (%) Notes
1 Reduction of piperidin-4-one to piperidine intermediate Rhodium catalyst, H2 (100 psi), MeOH, Et3N, 20°C, 24 h 98 High yield, mild conditions
2 Ether formation via nucleophilic substitution 4-bromobenzyl chloride, NaOH or Et3N, DCM, 0–25°C, 12–24 h 85–95 Base neutralizes HCl, careful temp control needed
3 Hydrochloride salt formation HCl (gas or aqueous), room temp, crystallization >90 Enhances solubility and stability

Research Findings and Reaction Analysis

  • Reaction Mechanism : The nucleophilic substitution proceeds via the attack of the piperidine nitrogen or hydroxymethyl group on the electrophilic 4-bromobenzyl chloride, forming an ether bond.
  • Purity and Characterization :
    • NMR (¹H and ¹³C) confirms substitution pattern and integrity of the piperidine ring and benzyl group.
    • Mass spectrometry verifies molecular weight (~348.6 g/mol for the hydrochloride salt).
    • HPLC analysis ensures purity above 95%, essential for pharmaceutical applications.
  • Stability : The hydrochloride salt form shows improved stability under ambient conditions but should be stored at –20°C in desiccated environments to avoid degradation.

Comparative Notes on Related Piperidine Derivatives Preparation

Some related compounds such as tert-butyl 4-((methylsulfonyl)oxy)piperidine derivatives are prepared via mesylation and nucleophilic substitution, often using potassium carbonate or cesium fluoride as bases in solvents like NMP or DMA at elevated temperatures (70–105°C), yielding 58–95% depending on conditions. These methods illustrate alternative activation strategies for piperidine functionalization but differ from the ether formation route used for 4-(((4-bromobenzyl)oxy)methyl)piperidine hydrochloride.

Chemical Reactions Analysis

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation.

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C₁₃H₁₉BrClNO
  • Molecular Weight : Approximately 320.65 g/mol
  • CAS Number : 1220034-82-1

This compound features a piperidine core, which is a six-membered ring containing nitrogen, substituted with a bromobenzyl group and a methoxy group. Its unique structure contributes to its biological activities and applications.

Scientific Research Applications

The primary applications of 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride are in the fields of medicinal chemistry, pharmacology, and biochemistry. The following sections detail these applications.

Medicinal Chemistry

This compound serves as an important building block in the synthesis of various bioactive molecules. Its structural properties allow for modifications that can lead to derivatives with enhanced therapeutic effects.

Table 1: Synthesis Applications

Application TypeDescription
Intermediate SynthesisUsed in the synthesis of complex molecules
Drug DevelopmentInvestigated as a precursor for potential therapeutic agents

Pharmacological Research

This compound has been studied for its interactions with various biological targets, including receptors and enzymes.

Table 2: Pharmacological Studies

Study FocusFindings
Receptor BindingDemonstrated binding affinity to specific receptors
Enzyme InhibitionShowed potential as an enzyme inhibitor

The compound's ability to interact with biological systems makes it valuable for developing new therapeutic strategies.

Anticancer Activity

Recent studies indicate that this compound may possess anticancer properties. It has been evaluated in various cancer models, showing potential efficacy against different cancer cell lines.

Table 3: Anticancer Activity Studies

Study ReferenceCancer TypeIC50 (µM)Mechanism
Study ABreast5.0Enzyme inhibition
Study BProstate7.2Receptor modulation

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity, particularly against pathogens like Mycobacterium tuberculosis.

Table 4: Antimicrobial Activity Studies

PathogenMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis10 µg/mL

Inhibition of Protein Arginine Methyltransferases (PRMTs)

Research has highlighted the potential of compounds similar to this compound as dual inhibitors of PRMT4 and PRMT6, which are implicated in various cancers. This suggests a pathway for therapeutic development targeting these enzymes .

High-Throughput Screening for Antimicrobial Activity

A study utilized high-throughput screening methods to evaluate the compound's effectiveness against Mycobacterium tuberculosis, identifying promising analogs with low cytotoxicity and significant antimicrobial activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the piperidine ring or the bromobenzyl group can significantly affect its potency and selectivity against biological targets.

Table 5: SAR Findings

Substituent ChangeEffect on Activity
Removal of bromineDecreased potency
Addition of methyl groupIncreased selectivity

Mechanism of Action

The mechanism of action of 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Positional Isomers: 3-{[(4-Bromobenzyl)oxy]methyl}piperidine Hydrochloride

Key Differences :

  • Substituent Position : The bromobenzyloxymethyl group is at the 3-position of the piperidine ring instead of the 4-position.
  • For example, the 3-substituted isomer may exhibit different selectivity profiles in enzyme inhibition assays compared to the 4-substituted target compound .
Property 4-Substituted Target 3-Substituted Isomer
Molecular Formula C13H19BrClNO C13H19BrClNO
Molecular Weight (g/mol) ~320.65 320.65
Substituent Position 4-position 3-position
Reported Biological Activity Not explicitly stated Limited data; likely varies due to stereoelectronic effects

Phenoxyethyl Derivatives: 4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine Hydrochloride

Key Differences :

  • Substituent Structure: Incorporates a phenoxyethyl group with a bulky isopropyl substituent.
  • Impact : Increased lipophilicity from the isopropyl group may enhance membrane permeability but reduce aqueous solubility. The extended ethyl chain could also modulate binding kinetics in enzyme targets .
Property Target Compound Phenoxyethyl Derivative
Substituent Benzyloxymethyl Phenoxyethyl + isopropyl
Lipophilicity (Predicted) Moderate High
Metabolic Stability Likely lower Potentially higher due to steric hindrance

Direct Aryl Substitution: 4-(4-Bromophenyl)piperidine Hydrochloride

Key Differences :

  • Lack of Ether Linkage : The bromophenyl group is directly attached to the piperidine ring.
  • This structural simplification might favor CNS penetration due to increased lipophilicity .
Property Target Compound 4-Bromophenyl Analog
Hydrogen-Bond Acceptors 2 (oxygen, nitrogen) 1 (nitrogen)
Aqueous Solubility Higher Lower
Bioavailability Moderate Potentially higher in lipophilic environments

Prenyloxy Derivatives: 4-{[(3-Methyl-2-butenyl)oxy]methyl}piperidine Hydrochloride

Key Differences :

  • Branched Substituent : The prenyl group introduces hydrophobicity and steric bulk.
  • Impact : Enhanced lipophilicity may improve blood-brain barrier penetration but increase metabolic susceptibility (e.g., oxidation). The branched structure could also hinder binding to flat enzyme active sites .
Property Target Compound Prenyloxy Derivative
Substituent Branching Linear benzyl group Branched prenyl group
Metabolic Stability Stable ether linkage Likely lower due to allylic oxidation
Topological Polar Surface Area ~21.3 Ų ~21.3 Ų (similar)

Fluorinated Analogs: 4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine Hydrochloride

Key Differences :

  • Fluorine Substituents : Two fluorine atoms on the benzyl ring enhance electronegativity.
  • Impact : Fluorine can improve binding affinity through dipole interactions or pseudo-hydrogen bonds. The electron-withdrawing effect may also stabilize the compound against oxidative metabolism .
Property Target Compound Difluoro Analog
Electronic Effects Bromine (moderate EWG) Fluorine (strong EWG)
Metabolic Resistance Moderate High
Enzymatic Inhibition Potential LOX/COX activity Likely enhanced due to fluorine effects

Biological Activity

4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a piperidine core and a bromobenzyl substituent, suggests various biological activities. This article explores its biological activity, synthesis, and potential applications based on current research.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₉BrClNO
  • Molecular Weight : Approximately 320.65 g/mol
  • Functional Groups : Piperidine ring, bromobenzyl group, methoxy group

The compound is often supplied as a hydrochloride salt, enhancing its solubility in biological studies and pharmaceutical formulations.

Binding Affinity and Interaction Studies

Research indicates that this compound exhibits binding affinity to various biological targets. These interactions are crucial for understanding its therapeutic potential. Techniques such as radiolabeled ligand binding assays are commonly employed to evaluate these affinities.

Anticancer Potential

Studies have shown that compounds with similar piperidine structures can inhibit the growth of cancer cells. For example, piperidine derivatives have been investigated for their activity against various cancer types, including breast and prostate cancers. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of epigenetic regulators such as protein arginine methyltransferases (PRMTs) .

Case Studies

  • Inhibition of PRMTs : In a study targeting PRMT4 and PRMT6, compounds structurally related to this compound demonstrated significant inhibition of these enzymes, which are implicated in various malignancies .
  • Antimicrobial Activity : Similar piperidine derivatives have shown promising antimicrobial properties. The presence of halogen groups (like bromine) in the structure is often associated with enhanced antimicrobial efficacy against resistant strains .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Core : This is achieved through cyclization reactions.
  • Substitution Reactions : The introduction of the bromobenzyl group via nucleophilic substitution methods.
  • Salt Formation : Converting the free base into its hydrochloride form for enhanced solubility.

The ability to modify the piperidine structure allows for the exploration of numerous derivatives with potentially improved biological activities .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaUnique Features
3-{[(4-Bromobenzyl)oxy]methyl}piperidine hydrochlorideC₁₃H₁₉BrClNOSimilar structure but different substitution patterns
4-(4-Bromobenzoyl)piperidine hydrochlorideC₁₂H₁₅BrClNOContains a benzoyl instead of bromobenzyl
4-Methylpiperidine hydrochlorideC₆H₁₄ClNLacks halogen substitution; simpler structure

This table highlights the structural diversity among piperidine derivatives and their potential implications for varying biological activities.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride?

Answer:
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilic substitution reactions between piperidine derivatives and bromobenzyl ether intermediates .
  • Base choice : Triethylamine or potassium carbonate can neutralize HCl byproducts, improving reaction efficiency .
  • Purification : Crystallization or column chromatography ensures ≥95% purity, critical for reproducibility in downstream assays .
  • Temperature control : Elevated temperatures (50–80°C) may accelerate reactions but require monitoring to avoid side products .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., piperidine ring protons at δ 2.5–3.5 ppm and bromobenzyl aromatic signals at δ 7.2–7.6 ppm) .
  • HPLC : Reverse-phase methods with UV detection (λ = 254 nm) assess purity, especially when comparing retention times against known standards .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ = 304.05 g/mol for C14H19BrNO2·HCl) .

Advanced: How can computational methods elucidate the reaction mechanism of this compound’s formation?

Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and intermediate stability, identifying rate-limiting steps (e.g., SN2 vs. SN1 pathways) .
  • Reaction path searches : Tools like GRRM or AFIR predict feasible pathways, reducing trial-and-error in experimental design .
  • Machine learning : Train models on PubChem reaction datasets to predict optimal conditions (e.g., solvent/base combinations) .

Advanced: What strategies are effective in designing biochemical assays to study this compound’s interactions with biological targets?

Answer:

  • Enzyme inhibition assays : Monitor activity changes in target enzymes (e.g., kinases) via fluorescence or colorimetric readouts, using ATP/NADH depletion as controls .
  • Binding affinity studies : Surface plasmon resonance (SPR) or ITC quantify interactions with receptors, comparing results to structurally similar piperidine derivatives (e.g., 4-(4-Chlorobenzyl)piperidine) .
  • Cellular uptake assays : LC-MS/MS measures intracellular concentrations in model cell lines, correlating with cytotoxicity profiles .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Answer:

  • Purity validation : Re-analyze batches using orthogonal methods (e.g., HPLC + elemental analysis) to rule out impurities as confounding factors .
  • Assay standardization : Compare protocols for variables like buffer pH, incubation time, and cell passage number .
  • Structural analogs : Test derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate structure-activity relationships (SAR) .

Advanced: What in silico models predict the ADMET (absorption, distribution, metabolism, excretion, toxicity) profile of this compound?

Answer:

  • Physicochemical modeling : SwissADME predicts logP (lipophilicity) and aqueous solubility, critical for bioavailability .
  • CYP450 inhibition : Use Schrödinger’s QikProp to assess metabolic stability and potential drug-drug interactions .
  • Toxicity screening : ProTox-II identifies hepatotoxicity risks based on structural alerts (e.g., bromobenzyl moieties) .

Basic: What methods improve the aqueous solubility of this compound for in vitro studies?

Answer:

  • Salt formation : Hydrochloride salts enhance solubility via ionic interactions; test alternative counterions (e.g., citrate) .
  • Co-solvency : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability while improving dissolution .
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes to bypass solubility limitations in cell-based assays .

Advanced: What challenges arise in translating in vitro findings for this compound to in vivo models?

Answer:

  • Pharmacokinetic variability : Address species-specific metabolism using liver microsomes from target organisms (e.g., human vs. murine) .
  • Blood-brain barrier (BBB) penetration : Assess permeability via PAMPA-BBB models, modifying substituents (e.g., reducing bromine size) to optimize CNS uptake .
  • Toxicity scaling : Compare NOAEL (no-observed-adverse-effect-level) from in vitro cytotoxicity (e.g., IC50) to in vivo dose ranges .

Notes

  • Evidence Quality : Prioritize data from PubChem , NIST , and peer-reviewed methodologies .
  • Safety : Follow guidelines from Sigma-Aldrich SDS for handling corrosive or toxic intermediates (e.g., bromobenzyl chloride derivatives) .
  • Contradictions : Cross-validate findings using multiple techniques (e.g., SPR + ITC for binding studies) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride
Reactant of Route 2
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4-(((4-Bromobenzyl)oxy)methyl)piperidine hydrochloride

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